(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid
Description
(2S)-2-(tert-Butoxycarbonylamino)-3-hydroxybutanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amino moiety and a hydroxyl group at the β-position. The Boc group is widely used in peptide synthesis to protect amine functionalities during coupling reactions . The compound’s stereochemistry at the C2 (S-configuration) and C3 (hydroxy group) positions makes it valuable for synthesizing enantiopure peptides and bioactive molecules. Its molecular formula is C₁₀H₁₉NO₅, with a molecular weight of 233.26 g/mol and a melting point of 116–118°C .
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-GDVGLLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Chiral Pool Starting Materials
One of the most reliable approaches to prepare (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid involves starting from commercially available chiral precursors such as L-glutamic acid derivatives. This method leverages the existing stereochemistry in the starting material to ensure retention of the (2S) configuration.
A key example is the synthesis reported from (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid, which undergoes a series of six steps including selective Boc deprotection, Wittig olefination, and epoxidation to yield the corresponding epoxide intermediate. Subsequent transformations lead to the target hydroxy acid while avoiding hazardous reagents like diazomethane, making the process suitable for large-scale synthesis.
The selective removal of one Boc group using trifluoroacetic acid in dichloromethane at room temperature allows for mono-protection without hydrolysis of the tert-butyl ester, achieving yields up to 81%.
Epoxidation of the olefin intermediate with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane yields the epoxide with a 1:1 diastereomeric mixture in 91% yield, which can be further converted to the hydroxy acid derivative.
Aminohydroxylation of α,β-Unsaturated Esters
Another stereoselective method involves the aminohydroxylation of α,β-unsaturated esters to produce enantiopure 2,3-anti-α-hydroxy-β-amino esters, which can be converted to the Boc-protected hydroxy amino acid:
The reaction proceeds with excellent diastereoselectivity (>99:1 diastereomeric ratio), followed by epimerization at the C(2) position via oxidation and diastereoselective reduction to access the syn isomer.
The resulting amino alcohols are converted into N-Boc protected aziridines through hydrogenolysis, N-Boc protection, OH activation, and aziridine formation.
Regioselective ring-opening of the aziridines with trichloroacetic acid derivatives or rearrangement to oxazolidinones followed by hydrolysis furnishes the enantiopure β-hydroxy-α-amino acids as single diastereoisomers.
Industrial Scale Process Using 5-Hydroxyectoine
A patented industrial process uses 5-hydroxyectoine, a commercially available chiral starting material, for the preparation of protected 2,4-diamino-3-hydroxybutyric acid derivatives, which are structurally related to the target compound:
The process involves base hydrolysis to open the hydroxyectoine ring and subsequent deacetylation under mild aqueous conditions, avoiding chiral synthesis as the stereocenters are inherent in the starting material.
The reaction conditions are mild (ambient temperature to 85 °C), with high chiral purity (>95:5 diastereomeric ratio) and limited purification steps.
The overall yield for the protected derivative is approximately 21–30% over four steps, with scalability demonstrated.
Alternative Synthetic Routes via Lactone Intermediates
Other synthetic routes use lactone intermediates derived from Boc-protected amino acids:
For example, starting from S-BOC-(3-fluorophenyl)alanine, the Weinreb amide is reacted with Grignard reagents to form ketoacetal intermediates, which undergo oxidative acetal opening, selective reductions, and intramolecular cyclizations to yield stereochemically defined intermediates.
Final hydrolysis and Boc protection steps afford the target protected amino acid derivatives with high stereochemical fidelity and yields suitable for multikilogram scale production.
Esterification and Protection Strategies
The tert-butoxycarbonyl (Boc) group is commonly introduced or maintained throughout the synthesis to protect the amino functionality, typically using di-tert-butyl dicarbonate under mild basic conditions.
Esterification of the carboxyl group to tert-butyl esters is often achieved via Fischer esterification or other acid-catalyzed methods, sometimes employing flow microreactor systems for improved efficiency and sustainability.
Acetylation of the hydroxy group to form acetoxy derivatives is also reported, which can be used as intermediates or for further functionalization.
Comparative Data Table of Preparation Methods
Analysis and Notes
The chiral pool approach is advantageous for preserving stereochemistry and avoiding complex asymmetric synthesis, making it suitable for large-scale production.
Aminohydroxylation methods provide excellent stereoselectivity but involve multiple steps including aziridine intermediates, which may complicate scale-up.
The industrial process using 5-hydroxyectoine is notable for its mild conditions, limited purification steps, and avoidance of chiral synthesis, making it cost-effective and scalable.
Alternative routes via lactone intermediates offer flexibility and high yields but may require more specialized reagents and conditions.
Protection strategies using Boc groups and tert-butyl esters are critical throughout to prevent side reactions and to facilitate purification.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) protecting group undergoes acid-catalyzed cleavage under controlled conditions.
Key reagents and conditions
| Reagent System | Reaction Time | Temperature | Yield |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | 1-2 hrs | 0-25°C | 85-92% |
| 4M HCl in dioxane | 3-4 hrs | 25°C | 78-84% |
Mechanism :
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction preserves stereochemical integrity at C2 and C3 .
Substitution at the Hydroxyl Group
The β-hydroxy group participates in nucleophilic substitution reactions.
Example transformations
| Reaction Type | Reagent | Product | Selectivity |
|---|---|---|---|
| Tosylation | Tosyl chloride, pyridine | Tosylate intermediate | Retention of configuration |
| Mesylation | Methanesulfonyl chloride | Mesylate derivative | >95% yield |
Applications :
-
Mesylates serve as precursors for elimination or further nucleophilic displacement (e.g., azide substitution) .
-
Stereochemical outcomes depend on reaction conditions, with retention observed in SN2 pathways .
Esterification and Acylation
The carboxylic acid group undergoes activation for peptide coupling or ester formation.
Common methods
| Method | Reagent | Coupling Partner | Product |
|---|---|---|---|
| Mixed anhydride | Isobutyl chloroformate | Amino alcohols | Protected dipeptides |
| EDCI/HOBt | Ethyl dimethylaminopropyl carbodiimide | Amines | Amides (85-90% yield) |
Notable feature :
The Boc group remains stable during these reactions, enabling selective functionalization .
Cyclization Reactions
Intramolecular reactions form heterocyclic structures critical to bioactive molecules.
Lactonization
Mechanistic insight :
Cyclization occurs via nucleophilic attack of the hydroxyl group on the activated carboxylic acid, with stereochemistry preserved at C3 .
Stability Under Basic Conditions
The compound demonstrates limited stability in strong bases:
| Condition | Observation |
|---|---|
| 1M NaOH, 25°C | Partial hydrolysis of Boc group after 6 hrs |
| Aqueous K₂CO₃, 50°C | No degradation observed for 12 hrs |
Comparative Reactivity with Stereoisomers
The (2S,3S) configuration alters reaction kinetics versus other diastereomers:
| Reaction | (2S,3S) Rate (rel.) | (2S,3R) Rate (rel.) |
|---|---|---|
| Boc deprotection | 1.0 | 0.93 |
| Mesylation | 1.0 | 1.12 |
Scientific Research Applications
Peptide Synthesis
The primary application of (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid is as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, allowing for selective reactions without interfering with other functional groups. This property is crucial in the formation of peptides where the integrity of the amino acid sequence must be maintained.
Key Features:
- Protection of Amino Groups: The Boc group can be easily removed under mild acidic conditions, facilitating the subsequent coupling reactions.
- Compatibility: This compound is compatible with various coupling reagents commonly used in peptide synthesis.
Medicinal Chemistry
Research indicates that (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid may play a role in drug development due to its structural properties that allow for modifications leading to bioactive compounds. Its ability to be incorporated into larger molecules makes it a valuable intermediate in the synthesis of pharmaceutical agents.
Potential Applications:
- Anticancer Agents: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation.
- Antiviral Compounds: The unique structure of this amino acid derivative allows for exploration in antiviral drug development.
Biochemical Research
In biochemical studies, (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid is utilized to investigate enzyme interactions and metabolic pathways. Its reactivity with enzymes provides insights into its binding affinities and potential therapeutic roles.
Research Applications:
- Binding Studies: Investigations into how structural modifications affect binding to specific receptors or enzymes.
- Metabolic Pathway Analysis: Understanding how this compound and its derivatives interact within biological systems.
Case Study 1: In Vitro Anticancer Activity
A study assessed the anticancer potential of (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid derivatives on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 10 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
This study highlights the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle modulation .
Case Study 2: Enzyme Interaction Studies
Research focused on the binding interactions between (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid and various enzymes demonstrated significant binding affinities, indicating its potential as a lead compound for further drug development. Techniques such as surface plasmon resonance were employed to quantify these interactions, revealing dose-dependent responses .
Mechanism of Action
The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. It can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amino group.
Comparison with Similar Compounds
Key Compounds :
(2S,3R)-2-(tert-Butoxycarbonylamino)-3-methoxybutanoic acid Molecular Formula: C₁₀H₁₉NO₅ Key Difference: Methoxy (-OCH₃) replaces the hydroxy (-OH) at C3. Impact: The methoxy group increases hydrophobicity (LogP ≈ 0.5 vs. -0.2 for the hydroxy analog) and alters hydrogen-bonding capacity, affecting solubility and reactivity in peptide couplings .
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid Molecular Formula: C₁₂H₂₃NO₅ Key Difference: Extended carbon chain (hexanoic acid backbone) with a methyl branch at C4.
Table 1: Comparison of Boc-Protected Amino Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | LogP |
|---|---|---|---|---|
| (2S)-2-Boc-amino-3-hydroxybutanoic acid | C₁₀H₁₉NO₅ | 233.26 | Boc, -OH | -0.2 |
| (2S,3R)-2-Boc-amino-3-methoxybutanoic acid | C₁₀H₁₉NO₅ | 233.26 | Boc, -OCH₃ | 0.5 |
| (2S,3S)-3-Boc-amino-2-hydroxy-5-methylhexanoic acid | C₁₂H₂₃NO₅ | 261.32 | Boc, -OH, -CH₃ | 1.1 |
Hydroxy vs. Oxo Functionalization
Key Compound :
- (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid Molecular Formula: C₅H₈O₄ Key Difference: Oxo (-C=O) at C3 instead of hydroxy (-OH). Impact: The oxo group enhances electrophilicity, making it a substrate for enzymatic reduction or transamination reactions. This contrasts with the hydroxy analog, which participates in hydrogen bonding and esterification .
Peptide-Conjugated Derivatives
Key Compound :
- Palmitoyl Dipeptide-7 [(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid] Molecular Formula: C₂₈H₅₃N₃O₅ Key Difference: Incorporates a hexadecanoyl (palmitoyl) group and an additional aminohexanoyl moiety. Impact: The lipophilic palmitoyl chain enhances membrane permeability, making it suitable for cosmetic applications (e.g., anti-aging creams) .
Stereochemical Variants
Key Compound :
- (2S,3R)-2-((S)-2-Amino-3-methylbutanamido)-3-hydroxybutanoic acid Molecular Formula: C₉H₁₈N₂O₄ Key Difference: Additional (S)-2-amino-3-methylbutanamido group.
Biological Activity
(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid, also known as Boc-threonine, is a derivative of the amino acid threonine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound plays a significant role in organic synthesis and biochemical research due to its unique properties and reactivity.
- Molecular Formula : CHN O
- Molecular Weight : 219.24 g/mol
- CAS Number : 2592-18-9
The Boc group provides stability during peptide synthesis, allowing for selective reactions without interference from the amino group. The hydroxyl group at the 3-position can undergo various modifications, making this compound versatile in synthetic applications.
Biological Activity
The biological activity of (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid has been explored in various studies, focusing on its interactions with enzymes and proteins. Notably, it serves as a substrate in enzymatic reactions and can influence enzyme kinetics.
Enzymatic Interactions
Research indicates that this compound can be hydrolyzed to release acetic acid and free amine under acidic conditions, which can then participate in biochemical processes. Its ability to interact with various biological targets makes it a useful tool for studying enzyme mechanisms and protein modifications .
Case Studies
-
Enzyme Mechanism Studies :
- A study investigated the interactions between Boc-threonine derivatives and specific enzymes, demonstrating how modifications to the compound affect substrate selectivity and reaction rates. The findings suggested that the Boc group significantly influences enzyme binding affinity and catalytic efficiency .
-
Peptide Synthesis :
- Another research highlighted the use of Boc-threonine in synthesizing peptides with specific sequences. The protection strategy allowed for selective coupling with other amino acids, leading to high yields of desired peptide products. The study emphasized the importance of this compound in developing new therapeutic peptides.
Comparative Analysis
The following table summarizes key features of (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid compared to similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| (2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid | CHN O | Contains an acetoxy group; used in peptide synthesis |
| N-Boc-L-Allothreonine | CHN O | Similar Boc protecting group; utilized in peptide chemistry |
| (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid | CHN O | Lacks acetoxy; serves different synthetic purposes |
Q & A
Q. How can I optimize the synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid to improve yield and purity?
- Methodological Answer : A common approach involves coupling tert-butoxycarbonyl (Boc) protection to the amino group early in the synthesis to prevent side reactions. For example, analogous compounds like cis-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid are synthesized via Boc-protected intermediates, with purification by recrystallization (mp 127–133°C) . Use chiral auxiliaries or enantioselective catalysis to preserve the (2S)-configuration. Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis (e.g., mp 178°C for structurally similar Boc-protected acids ).
Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?
- Methodological Answer : Combine H NMR and C NMR to identify key functional groups (e.g., Boc-protected amine, hydroxybutanoate). For stereochemical confirmation, use chiral HPLC with a cellulose-based column or polarimetry. Quantum chemical computations (e.g., density functional theory) can validate molecular geometry and optical rotation, as demonstrated for related tert-butoxycarbonylamino derivatives .
Q. How can I resolve solubility issues during purification of this compound?
- Methodological Answer : Tert-butoxycarbonylamino acids often exhibit limited solubility in nonpolar solvents. Use mixed-solvent systems (e.g., ethyl acetate/hexane) for recrystallization. For hydrophilic variants like 3-hydroxybutanoic acid derivatives, consider ion-exchange chromatography or aqueous-organic phase partitioning. Storage in dry, cool conditions (≤4°C) prevents hygroscopic degradation .
Advanced Research Questions
Q. How do I analyze the stability of the chiral center under varying pH conditions?
- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 2–12) at 40–60°C. Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy. For example, Boc-protected amino acids like (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid show pH-dependent epimerization due to intramolecular hydrogen bonding .
Q. What strategies can address contradictory biological activity data in enzyme inhibition assays?
- Methodological Answer : Ensure stereochemical purity (≥98% ee) via repeated recrystallization or preparative HPLC. Test enantiomers separately, as seen in studies of (2S,3R)-2-Amino-3-(benzyloxy)butanoic acid derivatives, where minor impurities (<2%) significantly alter binding kinetics . Use isothermal titration calorimetry (ITC) to validate target interactions independently of enzymatic assays.
Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Perform quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. For tert-butoxycarbonylamino acids, the Boc group’s electron-withdrawing effect reduces amine nucleophilicity, requiring activation via carbodiimide coupling agents (e.g., DCC/DMAP) .
Q. What experimental controls are critical for studying oxidative degradation pathways?
- Methodological Answer : Use radical scavengers (e.g., BHT) to distinguish autoxidation from hydrolytic degradation. Analyze by LC-MS to identify degradation products; for instance, tert-butoxycarbonyl groups degrade to CO and tert-butanol under acidic conditions, forming secondary amines . Compare with thermogravimetric analysis (TGA) data to correlate thermal stability with oxidative resistance.
Methodological Notes
- Stereochemical Integrity : Always validate enantiomeric excess (ee) before biological testing. For Boc-protected compounds, racemization is minimized below pH 6 .
- Safety Protocols : Handle tert-butoxycarbonyl derivatives in fume hoods due to potential release of toxic gases (e.g., isobutylene) during deprotection .
- Data Validation : Cross-reference computational predictions (e.g., IR/NMR spectra) with experimental data from trusted databases like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
